molecular formula C6H7BrN2 B127229 6-Bromo-4-methylpyridin-3-amine CAS No. 156118-16-0

6-Bromo-4-methylpyridin-3-amine

Cat. No. B127229
M. Wt: 187.04 g/mol
InChI Key: MVDBPMJQCXZKRB-UHFFFAOYSA-N
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Description

“6-Bromo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-methylpyridin-3-amine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 6th position and a methyl group attached at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-4-methylpyridin-3-amine” are not detailed in the search results, similar compounds have been used in Suzuki cross-coupling reactions .

Safety And Hazards

Safety data sheets suggest that precautions should be taken to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .

properties

IUPAC Name

6-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDBPMJQCXZKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601338
Record name 6-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylpyridin-3-amine

CAS RN

156118-16-0
Record name 6-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of NH4Cl (14.9 mmol) and iron powder (18.4 mmol) in H2O (5 mL) was stirred at 90° C. 2-bromo-4-methyl-5-nitropyridine (2.3 mmol) was added in portions. The mixture was stirred at 90° C. for 1 h and 15 min. The reaction was stopped and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated to yield the desired product.
Name
Quantity
14.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
18.4 mmol
Type
catalyst
Reaction Step One
Quantity
2.3 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-methylpyridin-3-amine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Bromo-4-methylpyridin-3-amine

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